molecular formula C13H26O4 B14525418 Acetic acid;7-methoxy-3,7-dimethyloct-2-en-1-ol CAS No. 62911-78-8

Acetic acid;7-methoxy-3,7-dimethyloct-2-en-1-ol

Cat. No.: B14525418
CAS No.: 62911-78-8
M. Wt: 246.34 g/mol
InChI Key: IRYUMRCLDMCQTH-UHFFFAOYSA-N
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Description

Acetic acid;7-methoxy-3,7-dimethyloct-2-en-1-ol is a compound that combines the properties of acetic acid and a methoxy-substituted octenol. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is often used as a fragrance component in cosmetic products due to its pleasant scent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;7-methoxy-3,7-dimethyloct-2-en-1-ol typically involves the reaction of 7-methoxy-3,7-dimethyloct-1-ene with acetic acid under specific conditions. The reaction is catalyzed by transition metals such as rhodium (III) and thallium (III), which facilitate the oxidation of the vinyl group to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale oxidation processes using catalysts like RhCl3-FeCl3 in the presence of oxygen. This method ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;7-methoxy-3,7-dimethyloct-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of acetic acid;7-methoxy-3,7-dimethyloct-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can undergo radical additions induced by manganese (III) acetate, leading to the formation of various products depending on the reaction conditions . The vinyl group is particularly reactive, allowing for diverse chemical transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;7-methoxy-3,7-dimethyloct-2-en-1-ol is unique due to its combination of acetic acid and methoxy-substituted octenol, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use.

Properties

CAS No.

62911-78-8

Molecular Formula

C13H26O4

Molecular Weight

246.34 g/mol

IUPAC Name

acetic acid;7-methoxy-3,7-dimethyloct-2-en-1-ol

InChI

InChI=1S/C11H22O2.C2H4O2/c1-10(7-9-12)6-5-8-11(2,3)13-4;1-2(3)4/h7,12H,5-6,8-9H2,1-4H3;1H3,(H,3,4)

InChI Key

IRYUMRCLDMCQTH-UHFFFAOYSA-N

Canonical SMILES

CC(=CCO)CCCC(C)(C)OC.CC(=O)O

Origin of Product

United States

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